molecular formula C7H11F2N B8241821 2,2-Difluoro-5-azaspiro[3.4]octane

2,2-Difluoro-5-azaspiro[3.4]octane

Cat. No.: B8241821
M. Wt: 147.17 g/mol
InChI Key: HFAAPQLQKBEQIB-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-azaspiro[34]octane is a spirocyclic compound characterized by the presence of a nitrogen atom within its ring structure and two fluorine atoms attached to the same carbon atom

Preparation Methods

The synthesis of 2,2-Difluoro-5-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches focus on the annulation of the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .

Chemical Reactions Analysis

2,2-Difluoro-5-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,2-Difluoro-5-azaspiro[3.4]octane has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, potentially leading to the development of new pharmaceuticals.

    Materials Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific properties.

    Chemical Biology: It can be used in the study of biological systems and the development of chemical probes to investigate biological pathways.

Mechanism of Action

The mechanism by which 2,2-Difluoro-5-azaspiro[3.4]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, influencing various biological pathways. Detailed studies on the specific molecular targets and pathways involved are ongoing.

Comparison with Similar Compounds

2,2-Difluoro-5-azaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:

    2-azaspiro[3.4]octane: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    5-azaspiro[3.4]octane: Similar structure but without the difluoro substitution, leading to variations in reactivity and applications.

    Azaspiro[2.n]alkanes:

The uniqueness of this compound lies in its difluoro substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,2-difluoro-5-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)4-6(5-7)2-1-3-10-6/h10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAAPQLQKBEQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)(F)F)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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